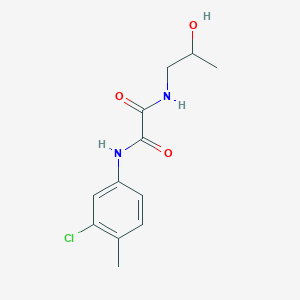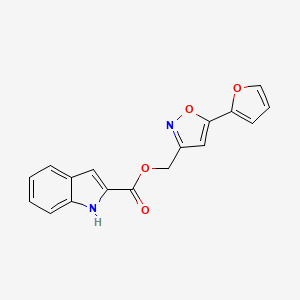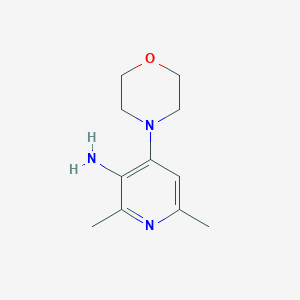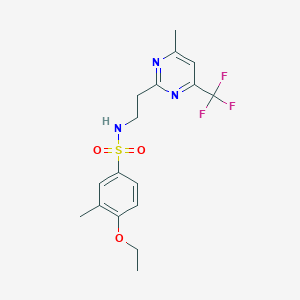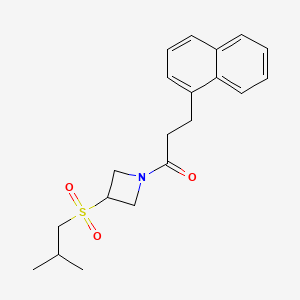![molecular formula C13H11NaO3S B2578563 Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-44-1](/img/structure/B2578563.png)
Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate” is a chemical compound. It’s related to the compound “1,1’-Biphenyl, 3-methyl-”, which has a molecular formula of C13H12 and a molecular weight of 168.2344 .
Synthesis Analysis
The synthesis of biphenyl compounds can be achieved through a mild and practical route. Isopropyl nitrite is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The biphenyl compounds are obtained from the diazotisation of aniline derivatives with the generated isopropyl nitrite and the coupling reaction with benzene derivatives .Molecular Structure Analysis
The molecular structure of “1,1’-Biphenyl, 3-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The biphenyl molecule consists of two connected phenyl rings .Chemical Reactions Analysis
The chemical reactions of biphenyl compounds involve the use of low-cost copper salts (Cu(I) and Cu(II)) that can mediate the dimerization of arylboronic acids to afford the corresponding symmetrical substituted biaryl in good yields .Physical And Chemical Properties Analysis
The related compound “1,1’-Biphenyl, 3-methyl-” has a molecular weight of 168.2344 . Biphenyl, a related compound, is a solid at room temperature, with a melting point of 69.2 °C .Applications De Recherche Scientifique
Polymerization and Membrane Applications : One study explored the direct polymerization of sulfonated poly(arylene ether sulfone) copolymers, which are candidates for new proton exchange membranes. This research utilized disodium 3,3'-disulfonate-4,4'-dichlorodiphenylsulfone, a compound related to Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate, showing its potential in high molecular weight polymerization and membrane fabrication (Wang, Hickner, Kim, Zawodzinski, & Mcgrath, 2002).
Surfactant Dynamics : Another study focused on Sodium dodecylbenzene sulfonate (SDSB), examining its structural and dynamic properties in micelles using molecular dynamics simulations. This research provides insights into the behavior of similar sulfonate compounds in nanotechnology and material science applications (Palazzesi, Calvaresi, & Zerbetto, 2011).
Gas Dehumidification Membranes : Research on the synthesis of sodium sulfonate-functionalized polyether ether ketones for gas dehumidification membrane materials highlights the potential of sulfonate compounds in creating materials with high thermal stability and selectivity for water vapor over nitrogen (Liu, Wang, & Chen, 2001).
Catalytic Applications : A study demonstrated the use of Sodium dodecyl benzene sulfonate in the tandem Knoevenagel-Michael reaction for synthesizing pyrazolones, showcasing the compound's potential as a catalyst in organic synthesis (Zheng, Zheng, Wang, Cao, Shao, & Guo, 2018).
Ion Exchange Membranes : The development of novel cation exchange membranes using sodium sulfonate compounds for alkali recovery illustrates their application in enhancing ion transport and separation processes (Mondal, Dai, Pan, Zheng, Hossain, Khan, Wu, & Xu, 2015).
Polymeric Material Synthesis : Research on the synthesis of sodium sulfonate-functionalized poly(ether ether ketone)s demonstrates the compound's role in producing polymers with varied thermal stability and solubility, important for advanced material applications (Wang, Chen, & Xu, 1998).
Safety and Hazards
Propriétés
IUPAC Name |
sodium;4-(3-methylphenyl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S.Na/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)17(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKRIULVBUGAFR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

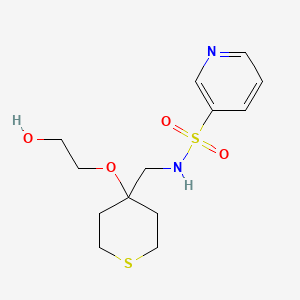


![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2578483.png)
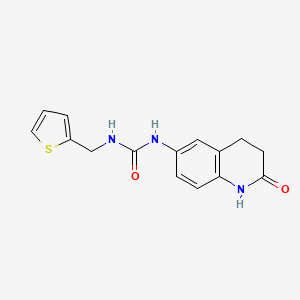


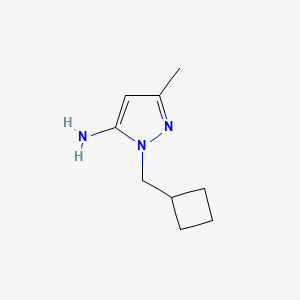
![2-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2578491.png)
